molecular formula C12H18N2O2 B12087784 Methyl 4-amino-3-(isobutylamino)benzoate

Methyl 4-amino-3-(isobutylamino)benzoate

Cat. No.: B12087784
M. Wt: 222.28 g/mol
InChI Key: QULWBUWJXVCIKC-UHFFFAOYSA-N
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Description

Methyl 4-amino-3-(isobutylamino)benzoate is an organic compound with the molecular formula C12H18N2O2 It is a derivative of benzoic acid and features both amino and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-amino-3-(isobutylamino)benzoate typically involves the esterification of 4-amino-3-(isobutylamino)benzoic acid. The reaction is carried out using methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions usually involve refluxing the mixture for several hours to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-3-(isobutylamino)benzoate can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro groups.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted benzoates.

Scientific Research Applications

Methyl 4-amino-3-(isobutylamino)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 4-amino-3-(isobutylamino)benzoate involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with various biomolecules, affecting their structure and function. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can then interact with cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-aminobenzoate: Lacks the isobutylamino group, making it less hydrophobic.

    Ethyl 4-aminobenzoate: Similar structure but with an ethyl ester group instead of a methyl ester.

    Methyl 3-amino-4-(isobutylamino)benzoate: Similar structure but with the amino groups in different positions.

Uniqueness

Methyl 4-amino-3-(isobutylamino)benzoate is unique due to the presence of both amino and isobutylamino groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Biological Activity

Methyl 4-amino-3-(isobutylamino)benzoate, also known as an amino benzoate derivative, has garnered attention for its potential biological activities. This article delves into its chemical properties, biological mechanisms, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Chemical Formula : C12H16N2O2
  • Molecular Weight : 220.27 g/mol

The compound features an amino group, an isobutylamino side chain, and a methyl ester functional group, contributing to its reactivity and interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules:

  • Hydrogen Bonding : The amino groups can form hydrogen bonds with proteins and nucleic acids, potentially altering their structure and function.
  • Enzyme Inhibition : Research indicates that derivatives of this compound may inhibit key enzymes such as glutathione reductase (GR) and glutathione S-transferase (GST), which are involved in oxidative stress responses .
  • Cellular Pathways : The release of benzoic acid derivatives through hydrolysis may engage cellular pathways associated with apoptosis and cell proliferation.

Anticancer Potential

Several studies have investigated the anticancer properties of this compound:

  • Inhibition of Cancer Cell Proliferation : In vitro studies have shown that this compound can significantly reduce the proliferation of various cancer cell lines, including gastric cancer cells (MGC-803). The treatment demonstrated a notable decrease in cell viability compared to control groups, suggesting its potential as an anticancer agent .
  • Mechanistic Insights : The compound's ability to modulate protein expression related to apoptosis (such as caspase-3 activation) underscores its role in promoting programmed cell death in cancer cells .

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of this compound:

  • Broad-Spectrum Activity : The compound has shown effectiveness against a range of pathogens, indicating potential applications in treating infections caused by resistant strains .

Study on Enzyme Inhibition

A recent study evaluated the inhibitory effects of various methyl 4-amino benzoate derivatives on GR and GST. The findings revealed that specific derivatives exhibited significant inhibitory activity, with IC50 values indicating strong binding affinities .

CompoundIC50 (μM)Enzyme Target
Compound 10.325 ± 0.012GR
Compound 592.41 ± 22.26GST

This data suggests that derivatives of this compound can be promising candidates for further development in therapeutic applications targeting oxidative stress-related diseases.

Properties

Molecular Formula

C12H18N2O2

Molecular Weight

222.28 g/mol

IUPAC Name

methyl 4-amino-3-(2-methylpropylamino)benzoate

InChI

InChI=1S/C12H18N2O2/c1-8(2)7-14-11-6-9(12(15)16-3)4-5-10(11)13/h4-6,8,14H,7,13H2,1-3H3

InChI Key

QULWBUWJXVCIKC-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC1=C(C=CC(=C1)C(=O)OC)N

Origin of Product

United States

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